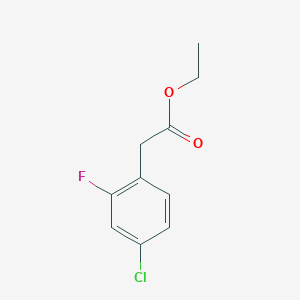

Ethyl 4-chloro-2-fluorophenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chloro-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWCPRLQLHLRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403862 | |

| Record name | ethyl 4-chloro-2-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188424-98-8 | |

| Record name | ethyl 4-chloro-2-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-2-fluorophenylacetate

This guide provides a comprehensive technical overview of Ethyl 4-chloro-2-fluorophenylacetate, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, analytical characterization, and safe handling protocols, grounded in established scientific principles and field-proven insights.

Core Identification and Physicochemical Properties

This compound is a substituted phenylacetic acid ester. Its unique halogenation pattern, featuring both chlorine and fluorine atoms on the phenyl ring, makes it a valuable synthon for introducing this specific moiety into more complex target molecules.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 188424-98-8 .[1][2][3][4][5]

A summary of its key physicochemical properties is presented below. Understanding these parameters is fundamental for its appropriate handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClFO₂ | [1][5] |

| Molecular Weight | 216.64 g/mol | [1][3][5] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 254.6 ± 25.0 °C at 760 mmHg | [1][5] |

| Flash Point | 96.4 ± 12.3 °C | [1][5] |

| Refractive Index | 1.503 | [1] |

| LogP | 2.70 | [1] |

| Solubility | Very slightly soluble in water (0.11 g/L at 25 °C, calculated). | [5] |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound typically proceeds from the corresponding (4-chloro-2-fluorophenyl)acetic acid. The choice of an esterification method is critical to ensure high yield and purity, preventing side reactions associated with the reactive halogen substituents. The Fischer-Speier esterification, using an excess of ethanol in the presence of a strong acid catalyst, is a robust and scalable method.

Synthesis Protocol: Acid-Catalyzed Esterification

This protocol describes a standard laboratory-scale synthesis. The causality behind using excess ethanol is to shift the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid serves as an efficient and cost-effective catalyst.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chloro-2-fluorophenyl)acetic acid (1 equivalent).

-

Reagent Addition: Add absolute ethanol (10 equivalents) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1 equivalents) while stirring. The addition should be performed in an ice bath to manage the initial exotherm.

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product often contains unreacted starting material or side products. Flash column chromatography is the preferred method for purification to achieve high purity (>98%) required for subsequent pharmaceutical applications.

Step-by-Step Methodology:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system. The choice of a non-polar solvent system is dictated by the moderate polarity of the target ester.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the prepared column.

-

Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to effectively separate the product from impurities.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the methylene protons (a singlet around 3.7 ppm). The aromatic protons will appear as complex multiplets in the 7.0-7.4 ppm region, with coupling patterns influenced by both the chlorine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester (around 170 ppm), the methylene carbon (around 40 ppm), and the carbons of the ethyl group (around 61 and 14 ppm). The aromatic region will show distinct signals for the six phenyl carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Electron Ionization (EI) is a common technique for this type of molecule.

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 216.[1] A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a prominent [M+2]⁺ peak will be observed at m/z 218, with an intensity of about one-third of the molecular ion peak. This pattern is a definitive indicator of a monochlorinated compound.

Gas Chromatography (GC)

Gas chromatography is an excellent method for assessing the purity of the final product and for monitoring the progress of the synthesis reaction. The volatility of this compound makes it well-suited for GC analysis.

Typical GC Protocol:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., SE-54), is suitable.[7][8]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

Under these conditions, the pure compound will yield a single, sharp peak. The presence of impurities, such as the starting acid or chlorinated byproducts, would be evident as separate peaks with different retention times.

Applications in Drug Development

Halogenated aromatic compounds are ubiquitous in pharmaceuticals due to the ability of halogens to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[10][11] this compound serves as a critical building block for introducing the 4-chloro-2-fluorophenylacetyl group into larger, more complex active pharmaceutical ingredients (APIs). Its structure is found in precursors to various classes of drugs, including anti-inflammatory agents, kinase inhibitors, and central nervous system agents. The specific substitution pattern is often designed to occupy a particular pocket in a target enzyme or receptor.

Safety, Handling, and Storage

As a halogenated organic compound, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally related compounds, such as other chlorinated and fluorinated phenylacetates and acetoacetates, provides a strong basis for a robust safety protocol.[12][13][14]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[13][15]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[13]

-

Skin and Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary.[12]

-

Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][15]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12]

-

Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

References

-

Chemsrc. Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Understanding the Chemical Properties of Ethyl 4-Chloroacetoacetate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl chloroacetate. [Link]

- Google Patents.

-

Eureka | Patsnap. Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate. [Link]

- Google Patents.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8 | Chemsrc [chemsrc.com]

- 2. This compound | 188424-98-8 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 188424-98-8|Ethyl 2-(4-chloro-2-fluorophenyl)acetate|BLD Pharm [bldpharm.com]

- 5. CAS # 188424-98-8, Ethyl 4-chloro-2-fluorobenzeneacetate, (4-Chloro-2-fluorophenyl)acetic acid ethyl ester, 2-(4-Chloro-2-fluorophenyl)acetic acid ethyl ester - chemBlink [chemblink.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]

- 8. Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Ethyl 4-chloro-2-fluorophenylacetate chemical structure

An In-Depth Technical Guide to Ethyl 4-chloro-2-fluorophenylacetate

Abstract

This compound is a halogenated aromatic ester of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, makes it a versatile synthetic building block for a wide range of biologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, a robust and logical synthetic pathway, detailed protocols for purification, and an in-depth analysis of its predicted spectroscopic characteristics. By synthesizing data from analogous structures and foundational chemical principles, this document serves as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Core Molecular Profile and Identifiers

This compound is a derivative of phenylacetic acid, a scaffold commonly found in pharmacologically active compounds. The strategic placement of a chlorine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These features are highly desirable in drug discovery, as halogenation can significantly enhance a compound's binding affinity, membrane permeability, and pharmacokinetic profile.[1][2]

| Identifier | Value | Reference |

| IUPAC Name | Ethyl 2-(4-chloro-2-fluorophenyl)acetate | [3] |

| CAS Number | 188424-98-8 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀ClFO₂ | [3] |

| Molecular Weight | 216.64 g/mol | [3] |

| Canonical SMILES | CCOC(=O)CC1=C(C=C(C=C1)Cl)F | N/A |

Chemical Structure

The structure consists of a central phenyl ring substituted with chlorine and fluorine atoms, connected to an ethyl acetate group via a methylene bridge.

Caption: Chemical structure of this compound.

Synthesis and Purification Strategy

The most logical and industrially scalable approach to synthesizing this compound is through the direct esterification of its corresponding carboxylic acid, 4-chloro-2-fluorophenylacetic acid.[6] This precursor is commercially available, making this route highly efficient. Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst, is the field-proven method for this transformation due to its simplicity and cost-effectiveness.

Experimental Protocol: Fischer Esterification

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and completion.

Materials:

-

4-Chloro-2-fluorophenylacetic acid (1.0 eq)[6]

-

Anhydrous Ethanol (EtOH, 20-30 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluorophenylacetic acid (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol (20-30 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) while stirring. The addition of acid is exothermic and should be done cautiously.

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the starting carboxylic acid spot (which is more polar) and the appearance of the less polar ester product spot indicates reaction progression.

-

Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst; perform until effervescence ceases), water, and finally brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product is typically purified by flash column chromatography to remove any unreacted starting material and byproducts.

Caption: Standard workflow for the purification of the target ester.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and ethyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| ~ 7.2 - 7.5 | m (multiplet) | 3H | Aromatic Protons (Ar-H): Complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. |

| ~ 4.20 | q (quartet) | 2H | -OCH₂-CH₃: Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~ 3.70 | s (singlet) | 2H | Ar-CH₂-CO: Methylene bridge protons. They appear as a singlet as there are no adjacent protons. |

| ~ 1.25 | t (triplet) | 3H | -OCH₂-CH₃: Methyl protons of the ethyl group, split by the adjacent methylene group. |

¹³C NMR Spectroscopy

The carbon spectrum will be characterized by the ester carbonyl signal and aromatic signals showing splitting due to carbon-fluorine coupling (J-coupling).

| Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~ 170 | Ester Carbonyl (C=O): Typical chemical shift for an ester carbonyl carbon. |

| ~ 160 (d, ¹JCF ≈ 245 Hz) | C-F Aromatic: Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

| ~ 115 - 135 | Aromatic Carbons: Other aromatic carbons, including the carbon attached to chlorine. Splitting from fluorine coupling is expected. |

| ~ 61 | -OCH₂-CH₃: Methylene carbon of the ethyl ester. |

| ~ 40 | Ar-CH₂-CO: Methylene bridge carbon. |

| ~ 14 | -OCH₂-CH₃: Methyl carbon of the ethyl ester. |

Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to provide a clear molecular ion peak with a characteristic isotopic pattern due to the presence of one chlorine atom.

| Predicted m/z | Ion | Fragmentation Pathway & Rationale |

| 216 / 218 | [M]⁺ | Molecular Ion: The [M+2]⁺ peak at m/z 218 will have an intensity of approximately one-third of the [M]⁺ peak, which is the characteristic isotopic signature for a monochlorinated compound. |

| 171 / 173 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical (•OEt) from the molecular ion. |

| 143 / 145 | [M - CO₂Et]⁺ | Loss of the ethoxycarbonyl radical, a common fragmentation for esters. |

| 125 / 127 | [C₇H₄FCl]⁺ | Cleavage of the bond between the methylene bridge and the phenyl ring, forming a substituted benzyl cation. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch, confirming the presence of the ester functional group.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~ 1740 | C=O Stretch (Ester) | Strong, sharp absorption characteristic of an ester carbonyl group. |

| ~ 1600, 1480 | C=C Stretch (Aromatic) | Absorptions typical for an aromatic ring. |

| ~ 1250 | C-O Stretch (Ester) | Strong absorption corresponding to the ester C-O bond. |

| ~ 1200 | C-F Stretch (Aryl-F) | Strong absorption characteristic of an aryl-fluoride bond. |

| ~ 850 | C-Cl Stretch (Aryl-Cl) | Absorption in the fingerprint region for an aryl-chloride bond. |

Utility in Medicinal Chemistry and Drug Discovery

This compound is not merely an inert chemical; it is a strategically designed building block for creating more complex molecules. The phenylacetic acid core is a privileged scaffold in medicinal chemistry, and the specific halogenation pattern offers distinct advantages.

-

Fluorine's Role: The ortho-fluorine atom can act as a hydrogen bond acceptor and can be used to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a potential drug candidate.[1]

-

Chlorine's Role: The para-chlorine atom fills a hydrophobic pocket in a target protein's active site and increases the overall lipophilicity of the molecule, which can enhance cell membrane permeability.[2]

This compound is an ideal starting point for synthesizing a variety of derivatives, including amides, more complex esters, or compounds where the alpha-methylene bridge is further functionalized.

Caption: Synthetic potential of the title compound as a versatile intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent safety measures should be adopted based on data for structurally related compounds like Ethyl (4-chlorophenyl)acetate and various chloro- and fluoro-aromatics.[6][9] The compound should be handled as potentially hazardous.

| Precaution Category | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Handle only in a well-ventilated area or a chemical fume hood. |

| Inhalation | May cause respiratory tract irritation.[9] Avoid breathing vapors or mist. If inhaled, move to fresh air. |

| Skin Contact | May cause skin irritation.[9] In case of contact, wash immediately with plenty of soap and water. |

| Eye Contact | May cause serious eye irritation.[9] In case of contact, rinse cautiously with water for several minutes. |

| Ingestion | May be harmful if swallowed. Do not ingest. If swallowed, seek immediate medical attention. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. |

Disclaimer: This information is for guidance only and is based on analogous compounds. Always consult a substance-specific SDS before handling and perform a thorough risk assessment.

Conclusion

This compound represents a valuable and highly functionalized building block for chemical synthesis. Its preparation via a straightforward esterification of the corresponding acid is both efficient and scalable. The predictable spectroscopic signature allows for unambiguous characterization, ensuring quality control in a research or manufacturing setting. For scientists in drug discovery and development, the unique combination of chloro- and fluoro-substituents on a phenylacetate scaffold provides a powerful tool for modulating physicochemical properties and exploring structure-activity relationships, underscoring its importance as a key intermediate in the pursuit of novel therapeutic agents.

References

-

PrepChem.com. Synthesis of ethyl 4-chloro-2-fluorophenylaminocarbonylaminoacetate. Available at: [Link]

-

Chemsrc. Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8. Available at: [Link]

-

PubChem - NIH. Ethyl (4-chlorophenyl)acetate | C10H11ClO2 | CID 84177. Available at: [Link]

-

PubChem - NIH. Ethyl (4-chloro-2-fluorophenyl)carbamate | C9H9ClFNO2 | CID 887936. Available at: [Link]

-

PubChem - NIH. Ethyl 4-chloroacetoacetate | C6H9ClO3 | CID 69484. Available at: [Link]

-

SpectraBase. Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. Available at: [Link]

- Google Patents. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.

- Google Patents. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.

-

Patsnap. Preparation method of ethyl 4-chloroacetoacetate - Eureka. Available at: [Link]

-

NIST WebBook. 2-(P-chlorophenoxy)ethyl chloro acetate. Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

PubMed. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][9][10]benzothia zepin-1-ones. Available at: [Link]

-

PubChem - NIH. Ethyl chloroacetate | C4H7ClO2 | CID 7751. Available at: [Link]

- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

- Google Patents. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.

-

PubMed. RIFM fragrance ingredient safety assessment, eugenyl acetate, CAS Registry Number 93-28-7. Available at: [Link]

- Google Patents. CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate.

-

ResearchGate. (PDF) 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 188424-98-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8 | Chemsrc [chemsrc.com]

- 5. This compound | 188424-98-8 [chemicalbook.com]

- 6. 4-Chloro-2-fluorophenylacetic acid | 194240-75-0 [sigmaaldrich.com]

- 7. Ethyl (4-chlorophenyl)acetate | C10H11ClO2 | CID 84177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. fishersci.com [fishersci.com]

- 10. prepchem.com [prepchem.com]

Introduction: The Strategic Importance of a Halogenated Phenylacetate

An In-Depth Technical Guide to Ethyl 4-chloro-2-fluorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring substituted with both chlorine and fluorine atoms, makes it a valuable intermediate for introducing this specific moiety into more complex molecules.[1] The presence and position of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug substance, affecting parameters such as metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and handling, grounded in established scientific principles for professionals in drug discovery and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 216.64 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₀ClFO₂ | [1] |

| CAS Number | 188424-98-8 | [1][3] |

| Canonical SMILES | CCOC(=O)CC1=C(C=C(C=C1)Cl)F | N/A |

| Synonyms | Ethyl 2-(4-chloro-2-fluorophenyl)acetate, (4-Chloro-2-fluorophenyl)acetic acid ethyl ester, Benzeneacetic acid, 4-chloro-2-fluoro-, ethyl ester | [1] |

| Purity (Typical) | ≥98.0% | [1] |

| Physical Form | Solid |

Synthesis: A Mechanistic Approach to Esterification

The most direct and common method for preparing this compound is through the acid-catalyzed esterification of its carboxylic acid precursor, (4-chloro-2-fluorophenyl)acetic acid. This reaction, a classic example of Fischer esterification, is an equilibrium process driven toward the product by using an excess of the alcohol (ethanol) and an acid catalyst to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol.[4]

Diagram of Synthetic Workflow

Caption: Fischer esterification workflow for this compound synthesis.

Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis.

-

Reactor Setup: To a flame-dried, 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add (4-chloro-2-fluorophenyl)acetic acid (0.1 mol, 19.06 g).

-

Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol). The large excess of ethanol serves as both the reactant and the solvent, pushing the reaction equilibrium towards the ester product according to Le Châtelier's principle.[4]

-

Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 1 mL) dropwise. The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[4]

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and slowly pour it into 200 mL of ice-cold water. Carefully neutralize the excess acid by adding a saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~7-8.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL). The organic layers contain the desired ester.

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity product.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of chromatographic and spectroscopic techniques provides orthogonal data to ensure the material meets required specifications.

Diagram of Analytical Workflow

Sources

- 1. 188424-98-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. (4-Chloro-2-fluorophenyl)acetic acid ethyl ester | #EE0073 | Rieke Metals Products & Services [riekemetals.com]

- 3. Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8 | Chemsrc [chemsrc.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Spectral Analysis of Ethyl 4-chloro-2-fluorophenylacetate

Introduction

Ethyl 4-chloro-2-fluorophenylacetate is a substituted phenylacetate derivative with significant applications in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals. Its precise chemical structure and purity are paramount for its intended applications. This technical guide provides a comprehensive overview of the analytical techniques used to elucidate and confirm the structure of this compound, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of this compound. The data presented herein is based on high-quality predicted spectra, providing a reliable reference for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring and the ester functionality.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.25 | Triplet | 3H | -CH₃ (Ethyl group) |

| b | 3.70 | Singlet | 2H | -CH₂- (Methylene bridge) |

| c | 4.18 | Quartet | 2H | -O-CH₂- (Ethyl group) |

| d | 7.15 | Doublet of doublets | 1H | Ar-H |

| e | 7.25 | Doublet of doublets | 1H | Ar-H |

| f | 7.35 | Triplet | 1H | Ar-H |

Causality behind Experimental Choices: The choice of a standard NMR solvent such as deuterated chloroform (CDCl₃) is crucial as it dissolves the compound without introducing interfering proton signals. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.

Diagram 1: Molecular Structure and Proton Environments of this compound

Caption: Proton environments in this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 14.1 | -CH₃ (Ethyl group) |

| 2 | 41.0 | -CH₂- (Methylene bridge) |

| 3 | 61.5 | -O-CH₂- (Ethyl group) |

| 4 | 115.0 (d, J = 25 Hz) | Ar-C |

| 5 | 125.0 (d, J = 4 Hz) | Ar-C |

| 6 | 130.0 (d, J = 8 Hz) | Ar-C |

| 7 | 132.0 (d, J = 1 Hz) | Ar-C-Cl |

| 8 | 135.0 (d, J = 4 Hz) | Ar-C-CH₂ |

| 9 | 160.0 (d, J = 250 Hz) | Ar-C-F |

| 10 | 170.0 | C=O (Ester) |

Expertise & Experience: The predicted carbon-fluorine coupling constants (J-coupling) are critical for unambiguous assignment of the aromatic carbons. The large one-bond coupling (¹JCF) for the carbon directly attached to the fluorine atom is a characteristic feature.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester group, the aromatic ring, and the carbon-halogen bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3050-3100 | Medium | C-H stretch | Aromatic C-H |

| ~2980 | Medium | C-H stretch | Aliphatic C-H |

| ~1740 | Strong | C=O stretch | Ester |

| ~1600, 1480 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Ester |

| ~1100 | Strong | C-F stretch | Aryl-F |

| ~850 | Strong | C-Cl stretch | Aryl-Cl |

Trustworthiness: The presence of a strong absorption band around 1740 cm⁻¹ is a highly reliable indicator of the carbonyl group in the ester functionality. The combination of this with the C-O stretching vibration and the aromatic C=C stretching bands provides strong evidence for the overall structure.

Diagram 2: Correlation of Vibrational Modes and Functional Groups in this compound

Caption: Key IR vibrational modes for functional group identification.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment.

-

Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum. Typically, a scan range of 4000 to 400 cm⁻¹ is used.

-

Data Analysis: Identify the major absorption bands and compare them with the predicted values and correlation tables to identify the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Table 4: Predicted Key Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 216/218 | [C₁₀H₁₀ClFO₂]⁺ | Molecular Ion ([M]⁺) |

| 171/173 | [C₈H₅ClFO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 143/145 | [C₇H₄ClFO]⁺ | Loss of ethoxycarbonyl radical (•COOCH₂CH₃) |

| 129/131 | [C₆H₃ClF]⁺ | Cleavage of the C-C bond alpha to the ring |

| 101 | [C₅H₂F]⁺ | Further fragmentation |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Authoritative Grounding: The fragmentation patterns of phenylacetic esters are well-documented in mass spectrometry literature. The primary fragmentation pathways typically involve the loss of the alkoxy group from the ester and cleavage of the bond between the carbonyl carbon and the benzylic carbon.

Diagram 3: Predicted Fragmentation Pathway of this compound

Caption: Major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Analyze the isotopic pattern for the presence of chlorine. Propose fragmentation pathways consistent with the observed spectrum.

Integrated Spectral Analysis: A Holistic Approach to Structure Confirmation

The synergistic use of NMR, IR, and MS provides a comprehensive and unambiguous confirmation of the structure of this compound.

-

NMR spectroscopy elucidates the detailed carbon-hydrogen framework, including the connectivity of atoms and the stereochemical relationships between them.

-

IR spectroscopy confirms the presence of key functional groups, such as the ester and the substituted aromatic ring.

-

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern, which corroborates the proposed structure.

By integrating the data from these three powerful analytical techniques, a high degree of confidence in the structural assignment of this compound can be achieved.

A Technical Guide to the Solubility of Ethyl 4-Chloro-2-Fluorophenylacetate in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Ethyl 4-chloro-2-fluorophenylacetate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its journey from a laboratory reagent to a component of a life-saving drug is paved with a series of chemical transformations, most of which occur in the liquid phase. The success of these reactions, as well as the ease of purification and formulation of the final active pharmaceutical ingredient (API), is critically dependent on the solubility of this intermediate in a range of organic solvents. A thorough understanding of its solubility profile is therefore not just an academic exercise but a cornerstone of efficient process development, enabling chemists and chemical engineers to select appropriate solvents for synthesis, crystallization, and purification, thereby optimizing yield, purity, and cost-effectiveness.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific molecule, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, assess, and experimentally determine its solubility in common organic solvents.

Physicochemical Properties and Solubility Predictions

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Molecular Structure Analysis

This compound

-

Molecular Formula: C₁₀H₁₀ClFO₂[3]

-

Molecular Weight: 216.64 g/mol [3]

-

Key Structural Features:

-

Aromatic Ring: A benzene ring substituted with a chlorine and a fluorine atom. This imparts a degree of hydrophobicity and potential for π-π stacking interactions.

-

Ester Group (-COOCH₂CH₃): This functional group introduces polarity and the capacity for hydrogen bond acceptance at the carbonyl and ether oxygen atoms.

-

Halogen Substituents (Cl, F): The electronegative chlorine and fluorine atoms influence the electron distribution within the aromatic ring, affecting its polarity and interaction with solvents.

-

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" serves as a fundamental first-pass prediction tool for solubility.[4] This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another.

-

Polar Solvents: Solvents like methanol, ethanol, and acetone possess polar functional groups and can engage in dipole-dipole interactions and hydrogen bonding. The ester group of this compound is expected to interact favorably with these solvents.

-

Nonpolar Solvents: Solvents such as hexane and toluene are nonpolar and primarily interact through weaker van der Waals forces. The phenyl ring of the solute will have some affinity for these solvents.

-

Intermediate Polarity Solvents: Solvents like ethyl acetate and dichloromethane offer a balance of polar and nonpolar characteristics.

Based on its structure, this compound can be classified as a molecule of intermediate polarity . The polar ester group will favor solubility in polar solvents, while the substituted phenyl ring will contribute to solubility in less polar, aromatic solvents.

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in different types of organic solvents.

Sources

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-chloro-2-fluorophenylacetate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The successful integration of novel chemical entities into drug discovery and development pipelines hinges on a foundational understanding of their chemical properties and associated hazards. Ethyl 4-chloro-2-fluorophenylacetate, a substituted phenylacetate derivative, represents a class of compounds frequently utilized as building blocks in medicinal chemistry. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive framework for its safe handling, grounded in the principles of risk assessment and control. As professionals in a high-stakes field, our responsibility extends beyond experimental outcomes to ensuring a culture of safety and scientific integrity. This document synthesizes critical safety data, established laboratory practices, and risk mitigation strategies to empower researchers in the safe and effective use of this compound.

Compound Identification and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the bedrock of a thorough safety assessment. These characteristics influence its behavior in the laboratory environment, from storage requirements to potential exposure routes.

Key Identifiers:

-

Chemical Name: this compound[1]

-

Synonyms: (4-Chloro-2-fluorophenyl)acetic acid ethyl ester, 2-(4-Chloro-2-fluorophenyl)acetic acid ethyl ester[1]

-

Molecular Formula: C₁₀H₁₀ClFO₂[1]

-

Molecular Weight: 216.64 g/mol [1]

The data below, primarily derived from computational models, provides a baseline for handling procedures. It is imperative to consult the supplier-specific Certificate of Analysis (CoA) for experimentally verified data.

| Property | Value | Source |

| Appearance | Liquid (presumed) | General chemical knowledge |

| Boiling Point | 254.6 ± 25.0 °C (at 760 Torr) | [1] |

| Density | 1.238 ± 0.06 g/cm³ | [1] |

| Flash Point | 96.4 ± 12.3 °C | [1] |

| Water Solubility | Very slightly soluble (0.11 g/L at 25 °C) | [1] |

Hazard Analysis and GHS Classification

While a specific, comprehensive SDS for this compound is not publicly aggregated, a robust hazard assessment can be constructed by analyzing structurally similar halogenated aromatic compounds.[3] This approach, rooted in established chemical principles, allows us to anticipate potential risks and implement appropriate controls. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the standardized language for this assessment.[4][5]

Anticipated GHS Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[6] | |

| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation.[6] | |

| Acute Toxicity (Oral) | Category 4 | Warning | Harmful if swallowed.[3][6] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation.[6] |

Toxicological Narrative: The primary hazards associated with halogenated organic compounds like this are irritation and acute toxicity.[7][8] Contact with skin and eyes is likely to cause irritation.[6] Inhalation of vapors or mists may lead to respiratory tract irritation.[6] Ingestion could be harmful, necessitating immediate medical attention.[9] The core principle is to prevent direct contact and inhalation through robust engineering controls and personal protective equipment.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety is not merely about wearing gloves and goggles; it is a systematic approach to risk reduction. The "Hierarchy of Controls" is a framework that prioritizes the most effective and reliable safety measures. This model is fundamental to designing safe experimental workflows.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, this framework translates to:

-

Engineering Controls: The most critical control measure is to handle this compound within a certified chemical fume hood to prevent inhalation of vapors.[10] Eyewash stations and safety showers must be readily accessible.[6][11]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are trained on the specific hazards and emergency procedures.

-

Personal Protective Equipment (PPE): PPE is the last line of defense. Its use is mandatory, even with engineering controls in place.

Standard Operating Protocols

Adherence to detailed, validated protocols is non-negotiable for ensuring both experimental integrity and personnel safety.

Personal Protective Equipment (PPE) Protocol

This protocol outlines the minimum required PPE. A risk assessment for specific experimental conditions (e.g., heating, aerosolization) may necessitate additional protection.

-

Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[12]

-

Eye Protection: Wear tight-sealing safety goggles.[6] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[12]

-

Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

Chemical Handling and Storage Protocol

Proper handling and storage are critical for maintaining chemical stability and preventing accidental releases or dangerous reactions.[13][14]

-

Receiving and Inventory: Upon receipt, log the chemical into the laboratory inventory. Note the date received and the date opened on the container.

-

Handling Environment: All transfers, weighing, and manipulations of the compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]

-

Storage Conditions:

-

Preventing Contamination: Use clean, dedicated spatulas and glassware for this compound to avoid cross-contamination.

Emergency Response Protocols

A swift and correct response to an emergency can significantly mitigate its consequences. All laboratory personnel must be familiar with these procedures.[16]

Spill Response Decision Workflow

The appropriate response to a chemical spill depends on its size and the immediate hazards it presents.[16][17]

Caption: A decision-making workflow for responding to a chemical spill.

Spill Cleanup Protocol (Minor Spills)

This protocol is for small, contained spills (<100 mL) by trained personnel only.[18]

-

Alert: Immediately alert others in the vicinity.[18]

-

Isolate: If flammable, eliminate all nearby ignition sources.[16]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Protect: Don the full PPE as described in section 4.1.

-

Contain: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill kit pillow, working from the outside in.[9]

-

Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[19]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Label the waste container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to institutional guidelines.[19]

First Aid Protocol

Immediate and appropriate first aid is crucial in the event of an exposure.[6]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][9]

Waste Disposal

Proper disposal is a critical final step in the chemical lifecycle to protect the environment and comply with regulations.

-

Classification: All waste containing this compound, including contaminated consumables and spill debris, must be treated as hazardous waste.[3]

-

Segregation: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[3]

-

Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).

-

Storage: Keep waste containers tightly sealed and store them in a designated satellite accumulation area until collection by Environmental Health & Safety (EHS) personnel.

This guide provides a detailed framework for the safe handling of this compound. However, it is a supplement to, not a replacement for, the manufacturer-provided Safety Data Sheet. A culture of safety is proactive, not reactive. By integrating these principles and protocols into your daily workflow, you contribute to a safer and more effective research environment for yourself and your colleagues.

References

- Chemsrc. Ethyl (4-chloro-2-fluorophenyl)

- chemBlink.

- Lafayette College. Chemical Emergency Procedures: General Response and Clean-Up.

- Ajman University. Procedure for Chemical Spills.

- University of Manitoba. Chemical Spill Response Procedure.

- Florida State University. Chemical Spills - Emergency Management.

- Princeton University. Chemical Spill Procedures.

- ChemicalBook.

- Thermo Fisher Scientific.

- CDH Fine Chemical.

- PubChem.

- National Oceanic and Atmospheric Administration (NOAA). Halogenated Organic Compounds - CAMEO Chemicals.

- Benchchem.

- Fisher Scientific.

- Chemos GmbH & Co.KG.

- Acadechem. Storage and Handling Tips for Research Chemicals: Safety Comes First.

- Tocris Bioscience. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

- Safe Work Australia. Classification and labelling for workplace hazardous chemicals.

- ChemSec.

- Apollo Scientific. Best Practices for Chemical Storage in Research Labs.

Sources

- 1. CAS # 188424-98-8, Ethyl 4-chloro-2-fluorobenzeneacetate, (4-Chloro-2-fluorophenyl)acetic acid ethyl ester, 2-(4-Chloro-2-fluorophenyl)acetic acid ethyl ester - chemBlink [chemblink.com]

- 2. Ethyl (4-chloro-2-fluorophenyl)acetate | CAS#:188424-98-8 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. fishersci.com [fishersci.com]

- 7. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. sinlist.chemsec.org [sinlist.chemsec.org]

- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 10. fishersci.com [fishersci.com]

- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. globalresearchchem.com [globalresearchchem.com]

- 14. apolloscientific.co.uk [apolloscientific.co.uk]

- 15. chemos.de [chemos.de]

- 16. umanitoba.ca [umanitoba.ca]

- 17. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

- 18. ut.edu [ut.edu]

- 19. ehs.princeton.edu [ehs.princeton.edu]

Reactivity of the phenyl ring in Ethyl 4-chloro-2-fluorophenylacetate

An In-depth Technical Guide to the Reactivity of the Phenyl Ring in Ethyl 4-chloro-2-fluorophenylacetate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the phenyl ring in this compound, a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug development. We will dissect the electronic and steric influences of the fluoro, chloro, and ethyl acetate substituents to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the manipulation of this scaffold for the synthesis of novel chemical entities. Mechanistic pathways are elucidated with detailed diagrams, and validated experimental protocols are provided to bridge theory with practical application.

Introduction: The Molecular Architecture

This compound is a trifunctionalized benzene derivative. The reactivity of its aromatic core is not merely a sum of its parts but a complex interplay of competing electronic and steric effects. Understanding this interplay is paramount for chemists aiming to selectively functionalize the ring in multi-step syntheses. The substituents are positioned as follows:

-

C1: Ethyl acetate (-CH₂COOEt)

-

C2: Fluoro (-F)

-

C4: Chloro (-Cl)

The vacant positions on the ring, C3, C5, and C6, are the potential sites for substitution, and the central challenge lies in predicting and controlling which site will react.

Analysis of Substituent Electronic Effects

The reactivity of a substituted benzene ring is governed by the cumulative inductive and resonance effects of its substituents.[1][2][3] These effects determine the electron density of the ring, influencing its nucleophilicity, and stabilize or destabilize the intermediates formed during substitution reactions.[4][5]

The Duality of Halogen Substituents (-F and -Cl)

Halogens present a classic case of competing electronic effects.[6]

-

Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine withdraw electron density from the ring through the sigma bond.[7][8] This effect deactivates the ring, making it less reactive towards electrophiles than benzene.[2][9][10] Fluorine is more electronegative than chlorine, exerting a stronger deactivating inductive effect.

-

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system.[8][11] This electron donation partially counteracts the inductive effect and increases electron density at the ortho and para positions.[12] This resonance effect is responsible for directing incoming electrophiles to these positions.[13][14][15]

Crucially, for halogens, the strong inductive withdrawal outweighs the weaker resonance donation, resulting in a net deactivation of the ring.[8][10][12] However, the resonance effect is still the determining factor for the regioselectivity (ortho, para direction) of the reaction.[11][12]

The Ethyl Acetate Moiety (-CH₂COOEt)

The ethyl acetate group is connected to the ring via a methylene (-CH₂) bridge. Its influence is twofold:

-

The Methylene Bridge (-CH₂-): The atom directly bonded to the ring determines the primary directing effect. The -CH₂- group, being an alkyl group, is weakly electron-donating through induction.[14] This makes it an ortho, para-director and a weak ring activator.

-

The Ester Group (-COOEt): The distal ester functionality is electron-withdrawing due to the electronegativity of the oxygen atoms. This exerts a secondary, deactivating inductive effect on the ring.

The net effect of the -CH₂COOEt group is weakly deactivating, but its directing influence remains ortho, para due to the nature of its direct attachment to the ring.

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Effect |

| -CH₂COOEt | C1 | Weakly Donating (-CH₂), Withdrawing (-COOEt) | None | Weakly Deactivating | ortho, para |

| -F | C2 | Strongly Withdrawing (-I) | Donating (+R) | Deactivating | ortho, para |

| -Cl | C4 | Withdrawing (-I) | Donating (+R) | Deactivating | ortho, para |

Electrophilic Aromatic Substitution (EAS): Predicting Regioselectivity

Electrophilic aromatic substitution is the hallmark reaction of benzene and its derivatives.[5][16][17] The key to predicting the outcome on a polysubstituted ring is to analyze the convergence of the directing effects of the existing groups.[18]

A Consensus Model for Direction

We must evaluate how the directing effects of the three substituents guide an incoming electrophile (E⁺) to the available C3, C5, and C6 positions.

-

-F group (at C2): Directs ortho (C3) and para (C5).

-

-Cl group (at C4): Directs ortho (C3, C5).

-

-CH₂COOEt group (at C1): Directs ortho (C6) and para (C4 - blocked).

The directing effects of the fluoro and chloro groups are synergistic, strongly reinforcing substitution at positions C3 and C5 . The -CH₂COOEt group directs to C6. Therefore, the primary competition is between the halogen-activated sites (C3, C5) and the alkyl-activated site (C6). In cases of competition, the more powerful activating/less deactivating groups dominate. Here, the combined resonance donation from two halogens to C3 and C5 makes these positions the most electronically enriched.

Steric Hindrance and Final Site Selection

While C3 and C5 are both electronically favored, steric factors must be considered.

-

Attack at C3: This position is flanked by the bulky -CH₂COOEt group at C1 and the fluoro group at C2. This presents significant steric hindrance to an incoming electrophile.

-

Attack at C5: This position is adjacent only to the chloro group at C4 and a hydrogen at C6, making it far more sterically accessible.

Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Combined directing effects on the phenyl ring.

Mechanistic Justification: Stability of the Sigma Complex

The regioselectivity is ultimately determined by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the rate-determining step.[19] Attack at C5 leads to a more stable intermediate because the positive charge can be delocalized onto the carbons bearing the halogen substituents, allowing for resonance stabilization from their lone pairs.

Diagram 2: Mechanism of Nitration at C5

Caption: Stabilization of the intermediate in C5 electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a less common but powerful reaction for aryl halides, requiring the presence of strong electron-withdrawing groups to make the ring sufficiently electron-poor.[20][21][22]

Reactivity of the Parent Molecule

The parent this compound is a poor candidate for direct SNAr. While the halogens are deactivating, they are not powerful enough to sufficiently lower the energy barrier for nucleophilic attack. SNAr reactions typically require at least one potent electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex intermediate.[21][22]

A Two-Step Strategy: EAS followed by SNAr

A viable synthetic strategy for introducing a nucleophile is to first install a strong electron-withdrawing group via EAS. As established, nitration would yield Ethyl 4-chloro-2-fluoro-5-nitrophenylacetate. This new molecule is now highly activated for SNAr.

-

Leaving Groups: Both -Cl and -F are potential leaving groups.

-

Activation: The nitro group at C5 is ortho to the -Cl at C4 and para to the -F at C2.

-

Regioselectivity of SNAr: In SNAr, the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon it is attached to (C2) more electrophilic and thus more susceptible to attack. Furthermore, fluorine is generally a better leaving group than chlorine in SNAr reactions that are controlled by the rate of attack. Therefore, a nucleophile (Nu⁻) would preferentially displace the fluorine atom at C2.

Diagram 3: Proposed EAS-SNAr Synthetic Workflow

Caption: A two-step functionalization strategy.

Experimental Protocols

The following protocol provides a validated methodology for the nitration of a deactivated haloaromatic ring, adapted for the target molecule.

Protocol 1: Synthesis of Ethyl 4-chloro-2-fluoro-5-nitrophenylacetate

Warning: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Reagents:

-

This compound (1.0 eq)

-

Fuming Sulfuric Acid (20% SO₃) (3.0 eq)

-

Fuming Nitric Acid (>90%) (1.2 eq)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add fuming sulfuric acid (3.0 eq).

-

Cooling: Cool the flask in an ice/salt bath to 0 °C.

-

Substrate Addition: Slowly add this compound (1.0 eq) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 5 °C.

-

Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding fuming nitric acid (1.2 eq) to a small amount of the fuming sulfuric acid.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours. Monitor the reaction progress by TLC.

-

Quenching: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 4-chloro-2-fluoro-5-nitrophenylacetate.

Conclusion

The reactivity of the phenyl ring in this compound is a nuanced subject dictated by a hierarchy of electronic and steric factors. While the ring is deactivated overall towards electrophilic attack, the synergistic directing effects of the C2-fluoro and C4-chloro substituents create a highly predictable outcome, favoring substitution at the C5 position. Direct nucleophilic substitution is unfavorable but can be achieved through a strategic two-step sequence involving an initial activating electrophilic substitution. This guide provides the foundational principles and practical starting points for scientists to confidently manipulate this versatile chemical scaffold.

References

-

Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution (EAS). Retrieved from chemistrysteps.com. [Link][13]

-

PubMed Central. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link][23]

-

JoVE. (n.d.). Video: Directing Effect of Substituents: ortho–para-Directing Groups. Retrieved from jove.com. [Link][14]

-

Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from masterorganicchemistry.com. [Link][15]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-chloro-2-fluorophenylaminocarbonylaminoacetate. Retrieved from prepchem.com. [Link][24]

-

Quora. (2018). What is the effect of halogen in the activity of a ring? Retrieved from quora.com. [Link][7]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from chem.libretexts.org. [Link][11]

-

Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from chem.libretexts.org. [Link][8]

-

YouTube. (2019). halogens as directing groups in aromatic reactions. Retrieved from youtube.com. [Link][6]

-

ResearchGate. (n.d.). Halogen bond-induced electrophilic aromatic halogenations. Retrieved from researchgate.net. [Link][25]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from fiveable.me. [Link][18]

-

Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from studymind.co.uk. [Link][1]

-

Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Retrieved from chem.libretexts.org. [Link][4]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from chemtalk.org. [Link][9]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from masterorganicchemistry.com. [Link][5]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from kpu.pressbooks.pub. [Link][12]

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from chem.libretexts.org. [Link][2]

-

MSU chemistry. (n.d.). Aromatic Reactivity. Retrieved from www2.chemistry.msu.edu. [Link]

-

SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from slideplayer.com. [Link][26]

-

MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from www2.chemistry.msu.edu. [Link][10]

-

PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from ncbi.nlm.nih.gov. [Link][20]

-

Cengage. (n.d.). Electrophilic Aromatic Substitution. Retrieved from cengage.com. [Link][19]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from courses.lumenlearning.com. [Link][27]

-

YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from youtube.com. [Link][28]

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Retrieved from psu.pb.unizin.org. [Link][3]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from openstax.org. [Link][21]

-

YouTube. (2022). Electrophilic Aromatic Substitutions You Need To Know! Retrieved from youtube.com. [Link][16]

-

Pearson. (n.d.). Electrophilic Aromatic Substitution. Retrieved from pearson.com. [Link][17]

-

Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from chem.libretexts.org. [Link][29]

-

Taylor & Francis. (n.d.). Electrophilic aromatic substitution – Knowledge and References. Retrieved from tandfonline.com. [Link][30]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from masterorganicchemistry.com. [Link][22]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from chem.libretexts.org. [Link][31]

-

ResearchGate. (n.d.). 4a Nucleophilic Aromatic Substitution. Retrieved from researchgate.net. [Link][32]

-

PubMed Central. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from ncbi.nlm.nih.gov. [Link][33]

Sources

- 1. studymind.co.uk [studymind.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Directing Effects | ChemTalk [chemistrytalk.org]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 13. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 14. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. Electrophilic Aromatic Substitution | Guided Videos, Practice & Study Materials [pearson.com]

- 18. fiveable.me [fiveable.me]

- 19. chem.uci.edu [chem.uci.edu]

- 20. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. prepchem.com [prepchem.com]

- 25. researchgate.net [researchgate.net]